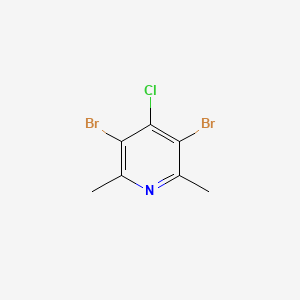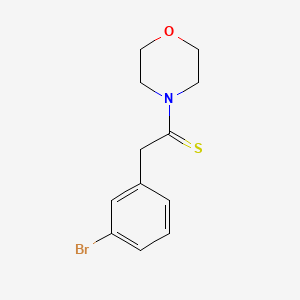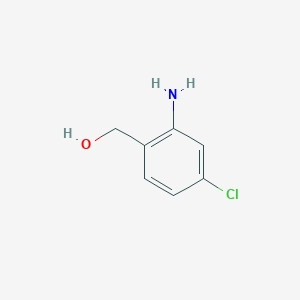
(2-氨基-4-氯苯基)甲醇
概述
描述
“(2-Amino-4-chlorophenyl)methanol”, also known as “2-Amino-4-chlorobenzyl alcohol”, is an organic compound with the empirical formula C7H8ClNO . It is a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of “(2-Amino-4-chlorophenyl)methanol” can be achieved through various methods. One such method involves the reaction of 4-chloro-2-nitrophenol with sodium borohydride in methanol. The resulting product is then hydrolyzed to obtain "(2-Amino-4-chlorophenyl)methanol" .
科学研究应用
合成抗微生物剂
- 使用与(2-氨基-4-氯苯基)甲醇密切相关的5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑(I)合成了抗微生物剂5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱。该化合物对大肠杆菌和伤寒沙门氏菌等细菌菌株,以及黑曲霉、青霉属和白念珠菌等真菌菌株表现出中等活性(Sah, Bidawat, Seth, & Gharu, 2014)。
绿色化学中的生物催化合成
- 在液-液两相微反应系统中进行的全细胞生物催化合成S-(4-氯苯基)-(吡啶-2-基)甲醇的研究突出了一种高效、经济、绿色的合成S-CPMA的方法,该化合物在结构上类似于(2-氨基-4-氯苯基)甲醇。在微反应系统中使用重组大肠杆菌提供了高质量传递效率,并产生了99.6%的产物,其对映体过量率超过99% (Chen et al., 2021)。
抗菌活性研究和DFT计算
- 合成了与(2-氨基-4-氯苯基)甲醇结构相关的新化合物,并对其抗菌活性进行了研究。进行了分子对接研究以及密度泛函理论(DFT)计算,以了解这些化合物的抗菌潜力(Shahana & Yardily, 2020)。
抗过敏药物的手性中间体生产
- 研究集中在(S)-(4-氯苯基)-(吡啶-2-基)甲醇的生产,这是抗过敏药物贝他组胺的手性中间体。使用Kluyveromyces sp.菌株对相关化合物进行立体选择性还原,展示了其在生物转化过程中的潜力(Ni, Zhou, & Sun, 2012)。
钯催化的C-H卤代反应
- 通过钯催化的C-H卤代反应制备了与(2-氨基-4-氯苯基)甲醇结构相关的(6-氨基-2-氯-3-氟苯基)甲醇。这种方法展示了更高的产率、更好的选择性和更高的化学多样性,表明在合成(2-氨基-4-氯苯基)甲醇方面具有类似方法的潜力(Sun, Sun, & Rao, 2014)。
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Amino-4-chlorophenyl)methanol may also interact with various biological targets.
Mode of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (2-Amino-4-chlorophenyl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of similar compounds , it is likely that (2-Amino-4-chlorophenyl)methanol may influence a variety of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (2-Amino-4-chlorophenyl)methanol may have similar effects at the molecular and cellular level.
属性
IUPAC Name |
(2-amino-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDGPJDWJIFUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399730 | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)methanol | |
CAS RN |
37585-16-3 | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

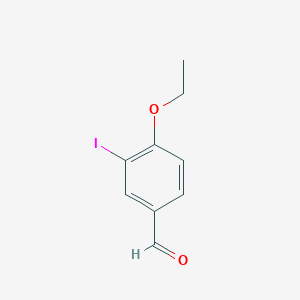
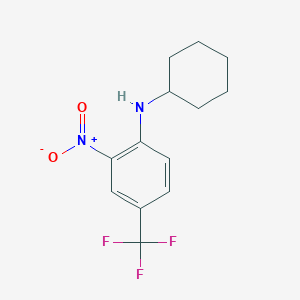
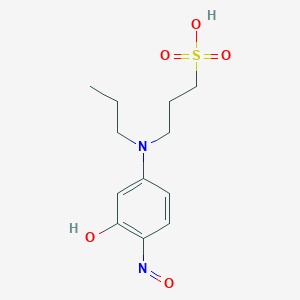
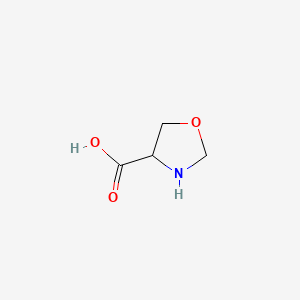

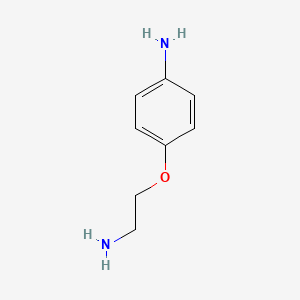
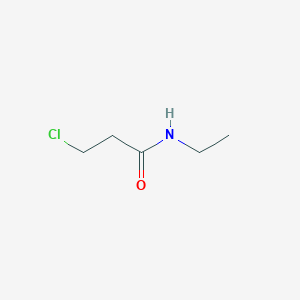

![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)

